![molecular formula C6H6N4 B1235681 5H-ピロロ[3,2-d]ピリミジン-4-アミン CAS No. 2227-98-7](/img/structure/B1235681.png)
5H-ピロロ[3,2-d]ピリミジン-4-アミン
概要
説明
5H-pyrrolo[3,2-d]pyrimidin-4-amine: is an organic compound belonging to the class of pyrrolopyrimidines. This compound consists of a pyrrole ring fused to a pyrimidine ring, forming a heterocyclic aromatic structure.
科学的研究の応用
化学: 5H-ピロロ[3,2-d]ピリミジン-4-アミンは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。 そのユニークな構造は、新しい化学物質の開発において貴重です 。
生物学: 生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。 それは、生物学的経路の阻害剤やモジュレーターを設計するための足場として役立ちます 。
医学: この化合物は、特にキナーゼ阻害剤やその他の治療薬の開発において、医薬品化学で有望であることが示されています。 特定の分子標的に相互作用する能力は、薬物発見の候補となります 。
産業: 産業部門では、5H-ピロロ[3,2-d]ピリミジン-4-アミンは、特殊化学品や材料の生産に使用されています。 その応用は、ユニークな特性を持つ新しい材料の開発にまで及びます 。
作用機序
5H-ピロロ[3,2-d]ピリミジン-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 例えば、それは、ヌクレオチド代謝に関与する酵素であるアデニンホスホリボシルトランスフェラーゼの活性を阻害することができます 。 これらの標的に結合し、その活性を調節する能力は、その潜在的な治療効果の基礎となります 。
Safety and Hazards
将来の方向性
The future directions of research on 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been suggested in several studies . For example, one study suggested that a compound containing 5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .
生化学分析
Biochemical Properties
5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified to interact with adenine phosphoribosyltransferase, an enzyme involved in the salvage pathway of adenine nucleotide synthesis . This interaction is essential for the formation of adenosine monophosphate, which is energetically less costly than de novo synthesis. Additionally, 5H-pyrrolo[3,2-d]pyrimidin-4-amine has shown potential in inhibiting receptor-interacting protein kinase 1, thereby protecting cells from necroptosis .
Cellular Effects
5H-pyrrolo[3,2-d]pyrimidin-4-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of Bcl-2 activity . These effects highlight its potential as an anticancer agent by promoting programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of 5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its binding interactions with biomolecules and enzyme inhibition. It binds to adenine phosphoribosyltransferase, facilitating the formation of adenosine monophosphate . Additionally, it inhibits receptor-interacting protein kinase 1, which plays a role in necroptosis, a form of programmed cell death . These interactions underscore its potential therapeutic applications in cancer and other diseases involving cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-pyrrolo[3,2-d]pyrimidin-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to 5H-pyrrolo[3,2-d]pyrimidin-4-amine has been associated with sustained inhibition of necroptosis and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5H-pyrrolo[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit necroptosis and induce apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5H-pyrrolo[3,2-d]pyrimidin-4-amine is involved in metabolic pathways that include interactions with enzymes such as adenine phosphoribosyltransferase . This enzyme catalyzes the formation of adenosine monophosphate from adenine, playing a critical role in nucleotide metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 5H-pyrrolo[3,2-d]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that it reaches the intended cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 5H-pyrrolo[3,2-d]pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules within the appropriate cellular context. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core . Another approach involves the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent conversion to the desired compound .
Industrial Production Methods: Industrial production of 5H-pyrrolo[3,2-d]pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反応の分析
反応の種類:
酸化: 5H-ピロロ[3,2-d]ピリミジン-4-アミンは、酸化反応を受けてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物をさまざまな官能基を持つ還元形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が得られる場合があり、置換反応によりさまざまな置換ピロロピリミジンが生成される可能性があります 。
類似化合物との比較
類似化合物:
9-デアザアデニン: 医薬品化学で使用される、類似のピロロピリミジン構造を持つ化合物.
4-アミノピロロ[2,3-d]ピリミジン: 薬物発見に応用される、別の関連化合物.
独自性: 5H-ピロロ[3,2-d]ピリミジン-4-アミンは、その特定の置換パターンと4位のアミノ基の存在によりユニークです。 この構造的特徴は、その独特の化学反応性と生物活性を生み出し、さまざまな研究や産業応用において貴重な化合物となっています 。
特性
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFQPBPZCRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415327 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-98-7 | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2227-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this specific pyrimidine derivative effective against poliovirus?
A1: While the exact mechanism of action of 7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine against poliovirus type 3 (PV-3) is not fully elucidated in the provided research [], the study demonstrates its potent antiviral activity in vitro. The compound exhibited an EC50 value of 0.75 μM, indicating its effectiveness in inhibiting viral replication. Further research is needed to pinpoint the precise molecular targets and downstream effects responsible for its antiviral activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
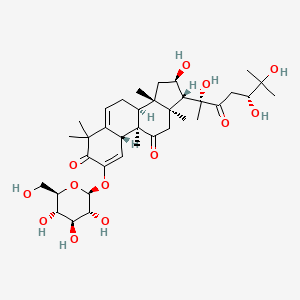
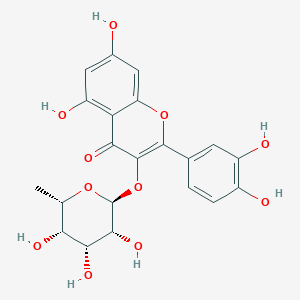
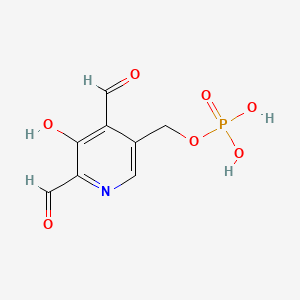
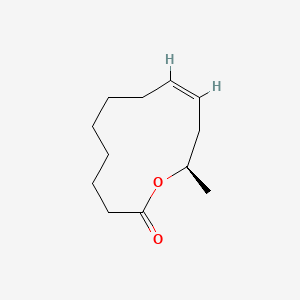
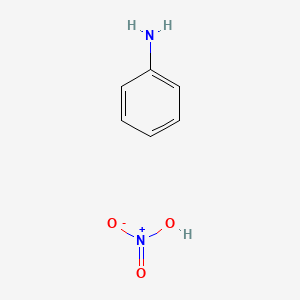
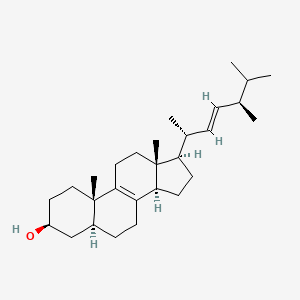
![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
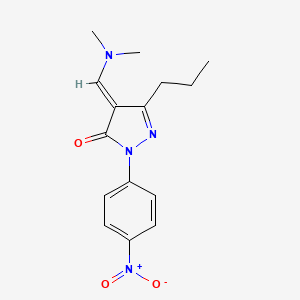
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
